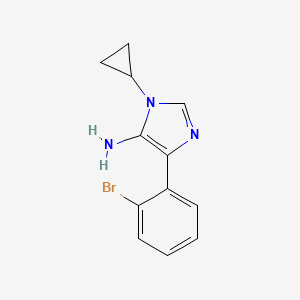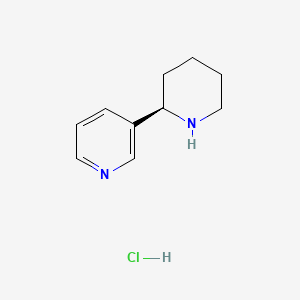
(R)-3-(Piperidin-2-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(Piperidin-2-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H15ClN2 It is a derivative of pyridine and piperidine, which are both significant in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-2-yl)pyridine hydrochloride typically involves the reaction of pyridine with piperidine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Piperidin-2-yl)pyridine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The reaction conditions are optimized to ensure the purity and enantiomeric excess of the final product.
化学反応の分析
Types of Reactions
®-3-(Piperidin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.
科学的研究の応用
®-3-(Piperidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of ®-3-(Piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
®-2-(Piperidin-2-yl)pyridine dihydrochloride: This compound is similar in structure but differs in the position of the piperidine ring on the pyridine ring.
®-Piperidin-2-ylMethanol: Another related compound with a hydroxyl group instead of a pyridine ring.
Uniqueness
®-3-(Piperidin-2-yl)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
3-[(2R)-piperidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m1./s1 |
InChIキー |
VTMZQNZVYCJLGG-HNCPQSOCSA-N |
異性体SMILES |
C1CCN[C@H](C1)C2=CN=CC=C2.Cl |
正規SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
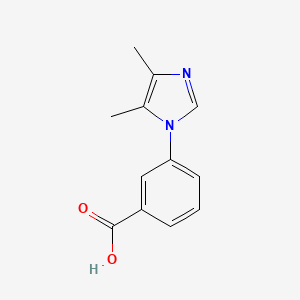
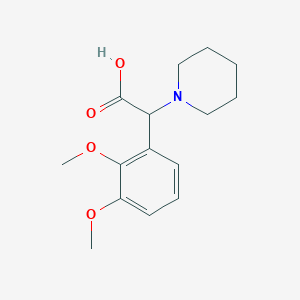
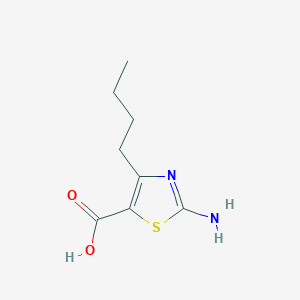
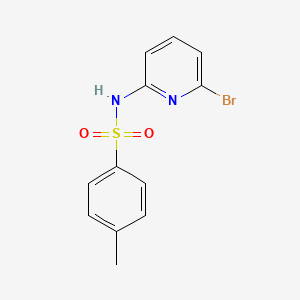
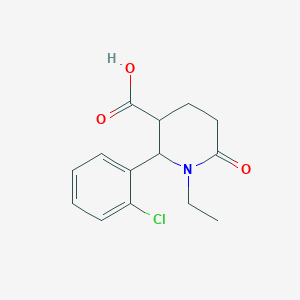

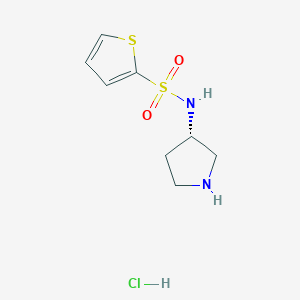

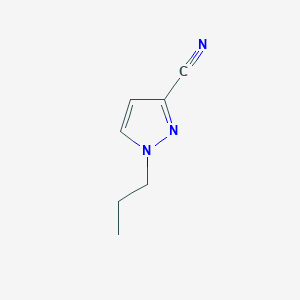
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
